(5-Chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl)amine
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins such asMitogen-activated protein kinase 10 and PI3Kδ . These proteins play crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them potential targets for therapeutic interventions .
Mode of Action
For instance, disruption of PI3Kδ expression or its activity leads to a decrease in inflammatory and immune responses .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound might affect pathways related to cell growth, proliferation, and immune response .
Result of Action
Based on the potential targets, it can be inferred that the compound might have effects on cell growth, proliferation, differentiation, motility, survival, intracellular trafficking, and immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl)amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 5-chloro-2-nitroaniline with 2-fluorobenzoyl chloride to form an intermediate, which is then reduced to the corresponding amine . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing safety measures for handling hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce amines .
Scientific Research Applications
(5-Chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-2-[4-(2-chlorobenzoyl)piperazin-1-yl]phenyl)amine
- (5-Chloro-2-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl)amine
- (5-Chloro-2-[4-(2-bromobenzoyl)piperazin-1-yl]phenyl)amine
Uniqueness
What sets (5-Chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl)amine apart from similar compounds is the presence of the fluorine atom in the benzoyl group. This fluorine atom can significantly influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
IUPAC Name |
[4-(2-amino-4-chlorophenyl)piperazin-1-yl]-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O/c18-12-5-6-16(15(20)11-12)21-7-9-22(10-8-21)17(23)13-3-1-2-4-14(13)19/h1-6,11H,7-10,20H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWAKJRRFOINOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)N)C(=O)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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